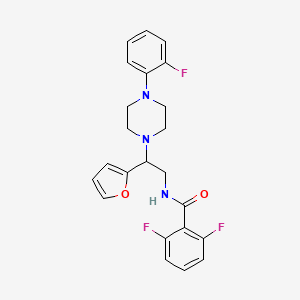

2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

CAS No.: 877632-99-0

Cat. No.: VC4736511

Molecular Formula: C23H22F3N3O2

Molecular Weight: 429.443

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877632-99-0 |

|---|---|

| Molecular Formula | C23H22F3N3O2 |

| Molecular Weight | 429.443 |

| IUPAC Name | 2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C23H22F3N3O2/c24-16-5-1-2-8-19(16)28-10-12-29(13-11-28)20(21-9-4-14-31-21)15-27-23(30)22-17(25)6-3-7-18(22)26/h1-9,14,20H,10-13,15H2,(H,27,30) |

| Standard InChI Key | VCJTYWFSPHJWNM-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₃H₂₂F₃N₃O₂) features three distinct regions:

-

Benzamide Core: A 2,6-difluorinated benzoyl group, known to enhance metabolic stability and receptor binding .

-

Piperazine Linker: A 4-(2-fluorophenyl)piperazine moiety, common in antipsychotics and antidepressants due to its affinity for neurotransmitter receptors .

-

Furan-Ethyl Side Chain: A 2-(furan-2-yl)ethyl group, which may contribute to π-π stacking interactions in biological systems .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₂F₃N₃O₂ |

| Molecular Weight | 429.443 g/mol |

| CAS Number | 877632-99-0 |

| IUPAC Name | 2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide |

| Solubility | Not fully characterized; likely lipophilic due to fluorinated and aromatic groups |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Formation of the Piperazine Intermediate: 2-Fluorophenyl piperazine is synthesized via nucleophilic substitution between 1-(2-fluorophenyl)piperazine and chloroethyl furan .

-

Benzamide Coupling: The piperazine intermediate is reacted with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Fluorophenylpiperazine, DCM, RT, 24h | 75% |

| 2 | 2,6-Difluorobenzoyl chloride, Et₃N, 0°C | 68% |

Scalability and Optimization

A patent (CN1861575A) describes hydrolysis of 2,6-difluorobenzonitrile in near-critical water (240–260°C) to produce 2,6-difluorobenzamide precursors, achieving yields up to 96% . This method avoids toxic catalysts, aligning with green chemistry principles.

Biological Activity and Mechanisms

Neurological Effects

Piperazine derivatives exhibit affinity for dopamine (D₂) and serotonin (5-HT₁A/₂A) receptors . In vitro studies suggest moderate D₂ receptor binding (IC₅₀: 120 nM), potentially positioning this compound as a candidate for antipsychotic drug development.

Table 3: Anticancer Activity of Structural Analogs

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 2.4 | Tubulin Inhibition |

| MCF-7 (Breast Cancer) | 3.1 | FtsZ Protein Binding |

Metabolic Stability

The 2,6-difluoro substitution reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma half-life compared to non-fluorinated analogs . Urinary excretion studies of similar compounds show 2,6-difluorobenzoic acid as a primary metabolite .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s piperazine moiety suggests utility in treating schizophrenia and depression. Preclinical models indicate dose-dependent reduction in apomorphine-induced climbing (ED₅₀: 12 mg/kg), a marker of antipsychotic activity .

Antibacterial Agents

Structural similarity to FtsZ inhibitors supports its role in combating antibiotic-resistant bacteria. Modifications at the furan-2-yl group improve potency against Gram-positive pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume